

Adb-hexinaca chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Adb-hexinaca*

Cat. No.: *B10823561*

[Get Quote](#)

ADB-HEXINACA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-HEXINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest within the scientific and forensic communities. As a derivative of the indazole-3-carboxamide class of synthetic cannabinoids, it shares structural similarities with other potent agonists. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known pharmacological characteristics of **ADB-HEXINACA**, intended to serve as a valuable resource for researchers and professionals in drug development and forensic analysis.

Chemical Structure and Physicochemical Properties

ADB-HEXINACA, also known as ADB-HINACA, is characterized by an indazole core, a hexyl tail, and a tert-leucinamide head group. Its chemical structure plays a crucial role in its interaction with cannabinoid receptors.

IUPAC Name: N-(1-carbamoyl-2,2-dimethyl-propyl)-1-hexyl-indazole-3-carboxamide[1]

Chemical Formula: C₂₀H₃₀N₄O₂[1]

Molecular Weight: 358.5 g/mol [1]

The key structural features of **ADB-HEXINACA** include the N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) group, which is critical for its cannabimimetic activity, and the 1-hexyl chain, which influences its lipophilicity and binding affinity to the cannabinoid receptors.

Physicochemical Data Summary

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₀ N ₄ O ₂	[1]
Molecular Weight	358.5 g/mol	[1]
IUPAC Name	N-(1-carbamoyl-2,2-dimethyl-propyl)-1-hexyl-indazole-3-carboxamide	[1]
CAS Number	Not Available	[1]
Appearance	Reported in plant-like material	[1]
Solubility	Soluble in methanol	[2]

Pharmacological Properties

ADB-HEXINACA acts as a potent agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with a higher affinity for the CB2 receptor. Its psychoactive effects are primarily mediated through its action on the CB1 receptor in the central nervous system.

Receptor Binding and Functional Activity

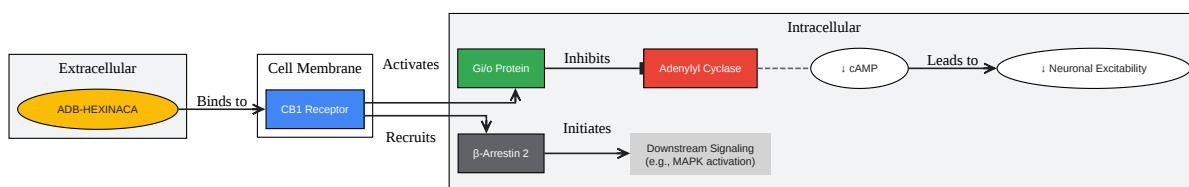
Studies have quantified the interaction of **ADB-HEXINACA** with cannabinoid receptors, providing insights into its potency and efficacy.

Assay	Receptor	Value
Fluorescence-Based Membrane Potential Assay (pEC ₅₀)	CB1	8.27 ± 0.14 M
Fluorescence-Based Membrane Potential Assay (E _{max})	CB1	793 ± 42.5%
β-arrestin 2 Recruitment Assay (pEC ₅₀)	CB1	7.87 ± 0.12 M
β-arrestin 2 Recruitment Assay (E _{max})	CB1	124 ± 5%

pEC₅₀ represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. E_{max} represents the maximum effect of the drug.

Signaling Pathways

As a cannabinoid receptor agonist, **ADB-HEXINACA** initiates a cascade of intracellular signaling events upon binding to the CB1 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to a decrease in neuronal excitability. Additionally, **ADB-HEXINACA** stimulates the recruitment of β-arrestin 2, a protein involved in receptor desensitization and internalization, as well as G-protein-independent signaling.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **ADB-HEXINACA** at the CB1 receptor.

Experimental Protocols

Detailed experimental protocols are essential for the accurate identification and quantification of **ADB-HEXINACA** and for studying its pharmacological effects.

Synthesis of ADB-HEXINACA

A detailed, step-by-step protocol for the synthesis of **ADB-HEXINACA** is not publicly available in the reviewed literature. However, the general synthesis of indazole-3-carboxamide synthetic cannabinoids involves the alkylation of an indazole-3-carboxylic acid ester followed by amidation with the appropriate amine. For **ADB-HEXINACA**, this would involve the reaction of a 1-hexyl-1H-indazole-3-carboxylic acid derivative with L-tert-leucinamide.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the identification of **ADB-HEXINACA** in seized materials.

- Sample Preparation: Dilution in methanol.[2]
- Instrumentation: Agilent 5975 Series GC/MSD System.[2]
- Column: Agilent J&W DB-1 (12 m x 200 μ m x 0.33 μ m).[2]
- Carrier Gas: Helium (Flow: 1.46 mL/min).[2]
- Temperatures:
 - Injection Port: 265 °C.[2]
 - Transfer Line: 300 °C.[2]
 - MS Source: 230 °C.[2]

- MS Quad: 150 °C.[2]
- Oven Program: 50 °C for 0 min, then ramped at 30 °C/min to 340 °C and held for 2.3 min.[2]
- Injection: 1 µL, splitless.[2]
- MS Parameters:
 - Mass Scan Range: 40-550 m/z.[2]
 - Threshold: 250.[2]
- Retention Time: Approximately 7.97 min.[2]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS is utilized for the analysis of **ADB-HEXINACA** and its metabolites, particularly in biological matrices.

- Instrumentation: Agilent 1290 Infinity UHPLC system coupled to an Agilent 6550 iFunnel QTOF mass spectrometer with a Dual Agilent Jet Stream electrospray ionization (ESI) source.[3]
- Mobile Phases:
 - A: 0.1% formic acid in water.[3]
 - B: 0.1% formic acid in acetonitrile.[3]
- Gradient: 1% B (0-0.6 min), 1-20% B (0.6-0.7 min), 20-85% B (0.7-13 min), 85-95% B (13-15 min), 95% B (15-18 min), 95-1% B (18-18.1 min), and 1% B (18.1-19 min).[3]
- Flow Rate: 0.5 mL/min.[3]
- Column Temperature: 60°C.[3]

Metabolism Studies

The metabolism of **ADB-HEXINACA** has been investigated using human hepatocytes to identify its major metabolites.

- Incubation: The (S)-enantiomer of **ADB-HEXINACA** (5 μ M) is incubated with pooled human hepatocytes (100,000 cells) in a total volume of 100 μ L of cell culture media.[4]
- Time Points: Incubations are carried out for 0, 0.5, 1, and 3 hours.[4]
- Termination: The reaction is stopped by the addition of 100 μ L of ice-cold acetonitrile.[4]
- Sample Processing: After centrifugation at 1,100 g for 15 min at 4°C, the supernatant is analyzed by LC-QTOF-MS.[4]
- Major Metabolic Pathways: The primary metabolic transformations observed are mono-hydroxylation and ketone formation on the hexyl tail, as well as amide hydrolysis.[5]

β -Arrestin 2 Recruitment Assay

This assay is used to determine the functional activity of **ADB-HEXINACA** in promoting the interaction between the CB1 receptor and β -arrestin 2.

- Principle: A common method is the PathHunter® β -arrestin recruitment assay, which utilizes enzyme fragment complementation. The CB1 receptor is tagged with a small enzyme fragment, and β -arrestin 2 is tagged with a larger, complementing fragment. Agonist binding to the receptor induces the recruitment of β -arrestin 2, bringing the two enzyme fragments together to form an active enzyme that generates a detectable signal (e.g., chemiluminescence).
- General Protocol:
 - Cells stably expressing the tagged CB1 receptor and β -arrestin 2 are seeded in microplates.
 - The cells are treated with varying concentrations of **ADB-HEXINACA**.
 - After an incubation period, a substrate for the complemented enzyme is added.
 - The resulting signal is measured using a plate reader.

- The data is analyzed to determine the pEC₅₀ and E_{max} values.

Conclusion

ADB-HEXINACA is a potent synthetic cannabinoid with well-characterized interactions at the CB1 and CB2 receptors. This guide provides a foundational understanding of its chemical properties, pharmacological profile, and the analytical methods used for its detection and characterization. The provided experimental protocols for analysis and metabolism studies offer a starting point for researchers. Further investigation into its synthesis and a more detailed elucidation of its downstream signaling pathways will continue to be areas of importance for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [encyclopedia.pub](#) [encyclopedia.pub]
- 2. [cfsre.org](#) [cfsre.org]
- 3. [diva-portal.org](#) [diva-portal.org]
- 4. [researchgate.net](#) [researchgate.net]
- 5. The metabolic profile of the synthetic cannabinoid receptor agonist ADB-HEXINACA using human hepatocytes, LC-QTOF-MS and synthesized reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Adb-hexinaca chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10823561#adb-hexinaca-chemical-structure-and-properties\]](https://www.benchchem.com/product/b10823561#adb-hexinaca-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com